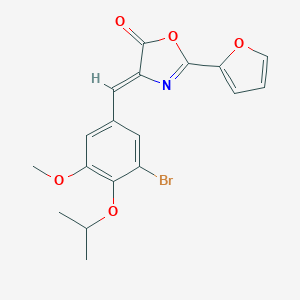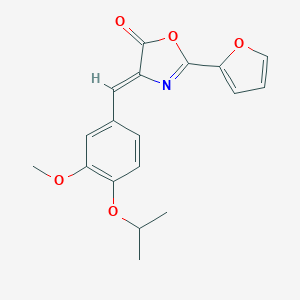![molecular formula C24H20BrCl3N4O2S B316268 N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B316268.png)
N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that features a triazole ring, multiple halogenated benzyl groups, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, including halogenation, etherification, and triazole formation. The process begins with the halogenation of benzyl groups, followed by etherification to introduce the methoxy group. The triazole ring is then formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The halogenated benzyl groups can be reduced to their corresponding hydrocarbons.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the halogenated benzyl groups would yield the corresponding hydrocarbons.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its triazole ring and halogenated benzyl groups suggest it may have interesting interactions with biological targets.
Medicine
In medicinal chemistry, N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
作用机制
The mechanism by which N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and halogenated benzyl groups could play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Halogenated benzyl compounds: Compounds like 4-chlorobenzyl chloride and 2,4-dichlorobenzyl alcohol are structurally similar and are used in various chemical syntheses.
Uniqueness
What sets this compound apart is its combination of multiple halogenated benzyl groups, a methoxy group, and a triazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C24H20BrCl3N4O2S |
|---|---|
分子量 |
614.8 g/mol |
IUPAC 名称 |
N-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C24H20BrCl3N4O2S/c1-33-22-9-16(8-20(25)23(22)34-12-17-4-7-19(27)10-21(17)28)11-30-32-14-29-31-24(32)35-13-15-2-5-18(26)6-3-15/h2-10,14,30H,11-13H2,1H3 |
InChI 键 |
GZFGCSLYYFFVJY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNN2C=NN=C2SCC3=CC=C(C=C3)Cl)Br)OCC4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
COC1=C(C(=CC(=C1)CNN2C=NN=C2SCC3=CC=C(C=C3)Cl)Br)OCC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl {2-iodo-6-methoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316186.png)
![ethyl {2-chloro-6-methoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316187.png)
![ethyl {2,6-diiodo-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316188.png)
![4-[3-chloro-5-ethoxy-4-(2-phenylethoxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B316190.png)
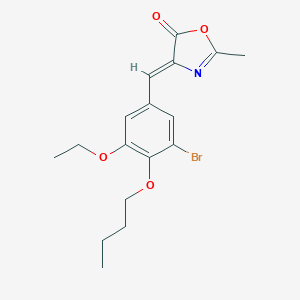
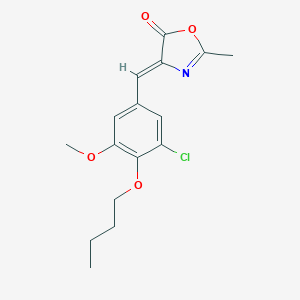
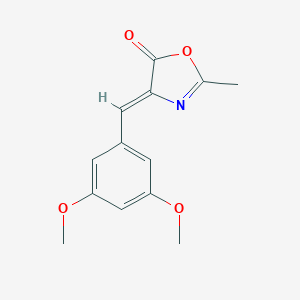
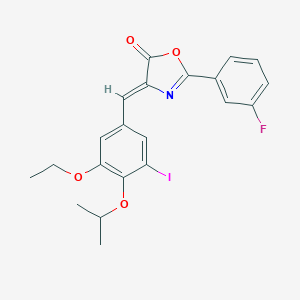
![ethyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316199.png)
![ethyl {2-chloro-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316200.png)
![ethyl {4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B316201.png)
